4-Hydroxyhexanoic acid

Description

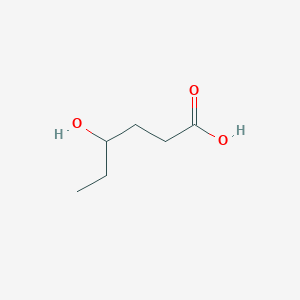

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-5(7)3-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIKNKURIGPIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

781658-18-2 | |

| Record name | Hexanoic acid, 4-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=781658-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20870045 | |

| Record name | 4-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13532-38-2 | |

| Record name | 4-Hydroxyhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013532382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 4-Hydroxyhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhexanoic acid (4-HHA) is a six-carbon hydroxy fatty acid with significant potential in various scientific and industrial fields, including biochemistry, materials science, and drug development. Its structure, featuring a hydroxyl group at the fourth carbon position, allows for diverse chemical modifications and imparts specific biological activities. This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental methodologies, and a summary of its known biological roles.

Core Chemical and Physical Properties

This compound is a chiral molecule, existing as (4R)- and (4S)-stereoisomers, which may exhibit different biological activities. The following tables summarize the key chemical and physical properties of this compound.

Table 1: General Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 4-hydroxycaproic acid, 4-hydroxycaproate | |

| CAS Number | 13532-38-2 | |

| Molecular Formula | C6H12O3 | |

| Molecular Weight | 132.16 g/mol | |

| SMILES | CCC(CCC(=O)O)O | |

| InChI | InChI=1S/C6H12O3/c1-2-5(7)3-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) | |

| InChI Key | ABIKNKURIGPIRJ-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value | Source |

| Boiling Point | 280.35 °C (estimated) | |

| Flash Point | 137.60 °C (estimated) | |

| Solubility | Soluble in water (2.642e+005 mg/L @ 25 °C, estimated) | |

| logP (o/w) | 0.106 (estimated) |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis Methodologies

Several methods have been developed for the synthesis of this compound, including both biocatalytic and traditional chemical approaches.

1. Biocatalytic Synthesis:

A multi-enzyme cascade reaction has been reported for the synthesis of this compound from cyclohexanol. This method is noted for its specificity and environmental sustainability.

-

Reaction Steps:

-

Oxidation of cyclohexanol to cyclohexanone.

-

Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone.

-

Hydrolysis of ε-caprolactone to this compound.

-

2. Chemical Synthesis:

Traditional chemical methods typically involve the reduction of hexanoic acid derivatives or the hydrolysis of lactones. A common approach involves the hydrolysis of γ-caprolactone under acidic or basic conditions.

-

Hydrolysis of γ-Caprolactone:

-

Materials: γ-caprolactone, sodium hydroxide (or a strong acid like HCl), water, diethyl ether, hydrochloric acid (for acidification).

-

Procedure:

-

Dissolve γ-caprolactone in an aqueous solution of sodium hydroxide.

-

Heat the mixture under reflux to facilitate the hydrolysis of the lactone ring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with hydrochloric acid to protonate the carboxylate, forming this compound.

-

Extract the aqueous solution with an organic solvent such as diethyl ether.

-

Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Further purification can be achieved through distillation or chromatography.

-

-

Analytical Methods

The characterization and quantification of this compound can be performed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of this compound, often after derivatization to increase its volatility.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound and for confirming its purity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in this compound, such as the hydroxyl (-OH) and carboxyl (-COOH) groups.

Chemical Reactions and Biological Activity

This compound can undergo several chemical reactions, making it a versatile building block in organic synthesis.

-

Esterification: The carboxylic acid group can react with alcohols to form esters, which are valuable in the production of biodegradable polymers.

-

Oxidation: The secondary hydroxyl group can be oxidized to a ketone, forming 4-oxohexanoic acid.

-

Condensation Reactions: It can participate in condensation reactions with other molecules to form larger structures, including polyesters.

-

Lactonization: Under certain conditions, this compound can undergo intramolecular esterification to form its corresponding lactone, γ-caprolactone.

From a biological perspective, this compound serves as a carbon source for various bacteria, which can utilize it for growth and for the synthesis of polyhydroxyalkanoates (PHAs). These PHAs are biodegradable polymers with potential applications as bioplastics.

Visualizations

Logical Workflow for Chemical Synthesis of this compound

Caption: Workflow for the chemical synthesis of this compound.

Potential Metabolic Fate of this compound in Bacteria

4-Hydroxyhexanoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 4-Hydroxyhexanoic Acid

Introduction

This compound (4-HHA) is a six-carbon hydroxy fatty acid with the chemical formula C₆H₁₂O₃.[1] Characterized by a hydroxyl group at the fourth carbon position, this compound is a subject of interest in biochemistry and materials science.[1] It exists in two stereoisomeric forms, (4R)- and (4S)-4-hydroxyhexanoic acid, whose stereochemistry can influence their biological activity and reactivity.[1] 4-HHA serves as a versatile building block; for instance, it is used as a monomer in the synthesis of biodegradable polyesters and has applications in formulations for anti-rust and lubrication.[1][2] In biotechnology, certain bacteria can utilize it as a carbon source for growth and the production of polyhydroxyalkanoates (PHAs), which are valuable bioplastics.[1][3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that many of the available data points are based on computational predictions and estimations.

| Property | Value | Source |

| IUPAC Name | This compound | [1][4] |

| Synonyms | 4-Hydroxycaproic acid, 4-hydroxycaproate | [1][4][5] |

| CAS Number | 13532-38-2 | [1][5][6] |

| Molecular Formula | C₆H₁₂O₃ | [1][4][5][6] |

| Molecular Weight | 132.16 g/mol | [1][4][5] |

| Boiling Point | 280.35 °C @ 760 mmHg (estimated) | [6] |

| Density | 1.100 ± 0.06 g/cm³ (Predicted) | [2][7] |

| Water Solubility | 2.642 x 10⁵ mg/L @ 25 °C (estimated) | [6] |

| pKa | 4.62 ± 0.10 (Predicted) | [2] |

| LogP (o/w) | 0.106 - 0.6221 (estimated) | [5][6] |

| Flash Point | 137.6 °C (estimated) | [6][7] |

| Refractive Index | 1.46 (Predicted) | [7][8] |

| Canonical SMILES | CCC(CCC(=O)O)O | [1][4] |

| InChI Key | ABIKNKURIGPIRJ-UHFFFAOYSA-N | [1][4] |

Experimental Protocols

Detailed methodologies for the characterization and analysis of carboxylic acids like 4-HHA are crucial for research and development. Below are protocols for key experimental procedures.

Protocol 1: Determination of pKa by Potentiometric Titration

This method is a high-precision technique for determining the acid dissociation constant (pKa) of a substance.[9] It involves titrating the acid with a strong base and monitoring the pH change.

Materials and Equipment:

-

This compound sample

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

0.15 M Potassium Chloride (KCl) solution (to maintain ionic strength)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beakers

-

Nitrogen gas source

Procedure:

-

Sample Preparation: Dissolve an accurately weighed quantity of this compound in deionized water to create a solution of at least 10⁻⁴ M.[9][10] Add 0.15 M KCl to maintain a constant ionic strength.[10]

-

Initial Acidification: Make the sample solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[10]

-

Inert Atmosphere: Purge the solution with nitrogen gas to displace any dissolved carbon dioxide, which can interfere with the titration of a weak acid.[10]

-

Titration Setup: Place the beaker containing the sample solution on a magnetic stirrer, immerse the calibrated pH electrode, and begin gentle stirring.[10]

-

Titration: Gradually add the standardized 0.1 M NaOH solution in small, precise increments from the buret. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[10]

-

Data Collection: Continue the titration until the pH reaches approximately 12-12.5.[10]

-

Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The equivalence point is the point of maximum slope (the inflection point of the curve).[9][11] The pKa is the pH at the half-equivalence point (i.e., the pH at which half of the volume of NaOH required to reach the equivalence point has been added).[11]

-

Replication: Perform a minimum of three titrations to ensure the reliability and accuracy of the results, then calculate the average pKa value.[10]

Protocol 2: Identification and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components in a sample.[12][13][14] For a non-volatile compound like 4-HHA, derivatization is required to make it volatile for GC analysis.

Materials and Equipment:

-

This compound sample

-

Derivatization agent (e.g., BSTFA with 1% TMCS)

-

Anhydrous solvent (e.g., pyridine, acetonitrile)

-

GC-MS instrument with a suitable column (e.g., a polar capillary column)

-

Helium or Hydrogen carrier gas

-

Autosampler vials with inserts

Procedure:

-

Sample Preparation (Derivatization):

-

Accurately weigh a small amount of the 4-HHA sample into a vial.

-

Dissolve the sample in an anhydrous solvent.

-

Add the derivatization agent. This process converts the polar hydroxyl and carboxylic acid groups into less polar, more volatile silyl ethers and esters.

-

Heat the mixture (e.g., at 70°C for 1 hour) to ensure the reaction goes to completion.

-

-

GC-MS Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at a low temperature, ramp up to a high temperature to elute all compounds, and then hold for a period.

-

Set the injector temperature to ensure rapid vaporization of the sample (e.g., 250°C).[12]

-

Set the carrier gas flow rate.[14]

-

Set the MS parameters, including the ionization method (typically Electron Impact, EI), mass range to be scanned, and detector voltage.

-

-

Injection and Separation:

-

Ionization and Mass Analysis:

-

As each separated component elutes from the column, it enters the MS ion source.[15]

-

In the ion source, molecules are bombarded with electrons, causing them to ionize and break apart into characteristic fragments.[13][14]

-

These charged fragments are then separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[12][13]

-

-

Detection and Data Analysis:

-

A detector measures the abundance of each fragment.[15]

-

The output is a chromatogram (signal intensity vs. retention time) and a mass spectrum for each chromatographic peak (ion abundance vs. m/z).

-

The mass spectrum of the peak corresponding to derivatized 4-HHA is compared to a spectral library (e.g., NIST) for positive identification. The fragmentation pattern serves as a unique "fingerprint" for the molecule.[14]

-

Visualizations

Chemical Relationship Diagram

The following diagram illustrates the reversible intramolecular esterification (lactonization) of this compound to form its corresponding lactone, γ-caprolactone. This is a key chemical transformation for hydroxy acids.[16]

Caption: Equilibrium between this compound and its lactone.

Experimental Workflow Diagram

This diagram outlines the major steps involved in the identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

References

- 1. Buy this compound | 13532-38-2 [smolecule.com]

- 2. This compound | 13532-38-2 [chemicalbook.com]

- 3. khu.elsevierpure.com [khu.elsevierpure.com]

- 4. This compound | C6H12O3 | CID 193477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound, 13532-38-2 [thegoodscentscompany.com]

- 7. Page loading... [guidechem.com]

- 8. This compound, CasNo.13532-38-2 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. web.williams.edu [web.williams.edu]

- 12. etamu.edu [etamu.edu]

- 13. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 14. agilent.com [agilent.com]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. tutorchase.com [tutorchase.com]

An In-depth Technical Guide to 4-Hydroxyhexanoic Acid: From Structural Formula to Biotechnological Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxyhexanoic acid, a naturally occurring hydroxy fatty acid with significant potential in biopolymer production and as a building block in chemical synthesis. This document details its chemical structure, physicochemical properties, spectroscopic characterization, synthesis protocols, and its role in microbial metabolic pathways, particularly in the production of polyhydroxyalkanoates (PHAs).

Chemical Structure and Properties

This compound (4-HHA) is a six-carbon carboxylic acid with a hydroxyl group located at the C4 position.[1] Its presence gives rise to a chiral center, meaning it can exist as two distinct stereoisomers: (R)-4-hydroxyhexanoic acid and (S)-4-hydroxyhexanoic acid. The structural formula and key chemical identifiers are presented below.

Chemical Structure:

Key Identifiers and Physicochemical Properties:

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 13532-38-2 | [1] |

| Molecular Formula | C6H12O3 | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| SMILES | CCC(CCC(=O)O)O | [1] |

| Boiling Point | 280.4 °C at 760 mmHg |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the predicted chemical shifts for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of similar structures like hexanoic acid and other hydroxy fatty acids.[2]

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-COOH) | ~11-12 (s, 1H) | ~175-180 |

| C2 (-CH2-) | ~2.2-2.4 (t, 2H) | ~30-35 |

| C3 (-CH2-) | ~1.6-1.8 (m, 2H) | ~35-40 |

| C4 (-CH(OH)-) | ~3.6-3.8 (m, 1H) | ~65-70 |

| C5 (-CH2-) | ~1.4-1.6 (m, 2H) | ~30-35 |

| C6 (-CH3) | ~0.9 (t, 3H) | ~10-15 |

| -OH | Variable | - |

Note: s = singlet, t = triplet, m = multiplet. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Expected Infrared Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |

| O-H stretch (alcohol) | 3200-3600 | Broad, Strong |

| C-H stretch (alkane) | 2850-3000 | Medium-Strong |

| C=O stretch (carboxylic acid) | 1700-1725 | Strong |

| C-O stretch (alcohol/acid) | 1050-1250 | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak (M⁺) at m/z 132. The fragmentation pattern would be characterized by losses of water (M-18), the carboxyl group (M-45), and cleavage adjacent to the hydroxyl group.

Predicted Mass Spectrometry Fragmentation:

| m/z | Fragment |

| 132 | [M]⁺ |

| 114 | [M - H₂O]⁺ |

| 87 | [M - COOH]⁺ |

| 73 | [C₃H₅O₂]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

Chemical Synthesis: Reduction of Ethyl 4-Oxohexanoate

A common laboratory-scale synthesis of this compound involves the reduction of its corresponding keto-ester, ethyl 4-oxohexanoate.

Materials:

-

Ethyl 4-oxohexanoate

-

Sodium borohydride (NaBH₄)

-

Ethanol (absolute)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reduction: Dissolve ethyl 4-oxohexanoate (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

Quenching: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Slowly add 1 M hydrochloric acid to quench the excess NaBH₄ and neutralize the solution until the pH is approximately 7.

-

Hydrolysis: Add 1 M sodium hydroxide solution to the reaction mixture to achieve a final concentration of 0.5 M. Heat the mixture to reflux for 1 hour to hydrolyze the ester.

-

Acidification and Extraction: Cool the reaction mixture to room temperature and acidify to pH 2-3 with 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Microbial Production of Polyhydroxyalkanoates (PHAs) from this compound

Pseudomonas putida is a well-studied bacterium capable of producing medium-chain-length PHAs from various carbon sources, including this compound.[3][4][5][6]

Materials:

-

Pseudomonas putida strain (e.g., KT2440)

-

Minimal salts medium (MSM)

-

This compound (as the primary carbon source)

-

Ammonium chloride (as the nitrogen source)

-

Shake flasks

-

Incubator shaker

-

Centrifuge

-

Lyophilizer

-

Chloroform

-

Methanol

-

Sulfuric acid

-

Gas chromatograph (GC)

Procedure:

-

Inoculum Preparation: Inoculate a single colony of P. putida into a nutrient-rich medium (e.g., LB broth) and incubate overnight at 30°C with shaking (200 rpm).

-

Culture Conditions for PHA Production: Prepare a minimal salts medium containing a limiting amount of a nitrogen source (e.g., 0.1 g/L NH₄Cl) and this compound as the sole carbon source (e.g., 2 g/L). Inoculate the medium with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

-

Incubation: Incubate the culture in a shake flask at 30°C and 200 rpm for 48-72 hours.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation at 8,000 x g for 15 minutes. Wash the cell pellet with distilled water and lyophilize to determine the cell dry weight (CDW).

-

PHA Extraction: Resuspend the lyophilized cells in chloroform and stir for 24 hours at room temperature. Filter the mixture to remove cell debris and precipitate the PHA by adding cold methanol to the chloroform extract.

-

PHA Quantification: Quantify the PHA content by subjecting a known amount of lyophilized cells to methanolysis (using methanol and sulfuric acid) to convert the PHA into its constituent methyl esters. Analyze the methyl esters by gas chromatography.

Metabolic Pathway and Visualization

In Pseudomonas putida, this compound is metabolized and incorporated into the PHA biosynthesis pathway. The proposed pathway involves the activation of this compound to its coenzyme A (CoA) thioester, followed by its incorporation into the growing PHA polymer chain.

Proposed Metabolic Pathway of this compound for PHA Synthesis in Pseudomonas putida

The following diagram illustrates the proposed metabolic pathway for the conversion of this compound into poly(3-hydroxyalkanoate).

Caption: Proposed metabolic pathway of this compound utilization for PHA synthesis in P. putida.

Experimental Workflow for GC-MS Analysis of this compound

For accurate quantification in biological samples, this compound is typically derivatized prior to GC-MS analysis to increase its volatility. A common derivatization method is silylation.

References

- 1. This compound | C6H12O3 | CID 193477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bmse000351 Hexanoic Acid at BMRB [bmrb.io]

- 3. Polyhydroxyalkanoate production in Pseudomonas putida from alkanoic acids of varying lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.plos.org [journals.plos.org]

An In-depth Technical Guide to the Stereoisomers of 4-Hydroxyhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 4-hydroxyhexanoic acid, focusing on their synthesis, separation, characterization, and biological significance. The presence of a chiral center at the C4 position gives rise to two enantiomers, (R)-4-hydroxyhexanoic acid and (S)-4-hydroxyhexanoic acid, which can exhibit distinct physicochemical properties and biological activities.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and its Lactone

| Property | This compound (Racemic) | γ-Caprolactone (Racemic) | (R)-γ-Caprolactone | (S)-γ-Caprolactone |

| Molecular Formula | C₆H₁₂O₃[1][2] | C₆H₁₀O₂ | C₆H₁₀O₂ | C₆H₁₀O₂ |

| Molecular Weight | 132.16 g/mol [1][2] | 114.14 g/mol | 114.14 g/mol | 114.14 g/mol |

| Boiling Point | ~280.4 °C (estimated)[3] | 219-220 °C | Not available | Not available |

| Melting Point | Not available | -18 °C | Not available | Not available |

| Density | ~1.1 g/cm³[3] | ~1.023 g/mL | Not available | Not available |

| Specific Rotation ([α]D) | 0° (racemic) | 0° (racemic) | +53° (c=1 in methanol) | -53° (inferred) |

Synthesis and Enantioselective Separation

The synthesis of this compound can be achieved through both chemical and biocatalytic routes. The stereoselective synthesis of the individual enantiomers is of particular interest for elucidating their specific biological roles.

General Synthesis of Racemic this compound

A common laboratory-scale synthesis involves the reduction of 4-oxohexanoic acid.

Experimental Protocol: Reduction of 4-Oxohexanoic Acid

-

Dissolution: Dissolve 4-oxohexanoic acid in a suitable solvent such as methanol or ethanol.

-

Reduction: Add a reducing agent, for example, sodium borohydride (NaBH₄), portion-wise to the solution at 0 °C.

-

Stirring: Allow the reaction mixture to stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of a weak acid, such as acetic acid, until the effervescence ceases.

-

Extraction: Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Stereoselective Synthesis

Enzymatic methods offer high stereoselectivity in the synthesis of chiral hydroxy acids. Ketoreductases (KREDs) and lipases are commonly employed for this purpose.

Experimental Protocol: Ketoreductase-Mediated Asymmetric Reduction of 4-Oxohexanoic Acid (Conceptual)

-

Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), combine 4-oxohexanoic acid, a ketoreductase (either (R)- or (S)-selective), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by analyzing aliquots using chiral High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the desired conversion is achieved, acidify the reaction mixture to pH 2-3 with an acid like HCl.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Dry the organic phase, evaporate the solvent, and purify the resulting enantiomerically enriched this compound by chromatography.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound (Conceptual)

Note: This is a generalized protocol for lipase-catalyzed resolution.

-

Reaction Setup: Dissolve racemic this compound in a suitable organic solvent (e.g., toluene).

-

Acyl Donor: Add an acyl donor, such as vinyl acetate.

-

Enzyme: Add an immobilized lipase (e.g., Candida antarctica lipase B - Novozym 435).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 40 °C) with shaking. The lipase will selectively acylate one of the enantiomers.

-

Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

Separation: Separate the enzyme by filtration. The reaction mixture will contain one enantiomer as the acetate ester and the other as the unreacted alcohol. These can be separated by column chromatography.

-

Hydrolysis: The separated ester can then be hydrolyzed back to the corresponding enantiomer of this compound using a mild base.

Figure 1. General strategies for the synthesis and separation of this compound stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) Separation

The separation of the (R) and (S) enantiomers of this compound is crucial for their individual analysis and characterization. This is typically achieved using chiral HPLC.

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers (Conceptual)

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic V) are common choices for separating acidic chiral compounds.

-

Mobile Phase:

-

Normal Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol, often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.

-

Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.

-

-

Detection: UV detection is often challenging for this compound due to the lack of a strong chromophore. Derivatization with a UV-active group or the use of a mass spectrometer (LC-MS) or a chiral detector is recommended.

-

Optimization: The separation will likely require optimization of the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the two enantiomers.

Figure 2. Experimental workflow for the chiral separation and analysis of this compound stereoisomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential tools for the structural elucidation of this compound.

Table 2: Predicted and Reported Spectroscopic Data

| Technique | Data |

| ¹H NMR | Predicted chemical shifts (ppm):- CH₃ (t, ~0.9)- CH₂-CH₃ (sextet, ~1.5)- CH₂-C=O (t, ~2.4)- CH(OH) (m, ~3.8)- OH (broad s)- COOH (broad s, >10) |

| ¹³C NMR | Predicted chemical shifts (ppm):- C1 (COOH, ~175)- C2 (~30)- C3 (~38)- C4 (CH-OH, ~68)- C5 (~30)- C6 (CH₃, ~10) |

| Mass Spec (EI) | Expected fragmentation patterns:- Loss of H₂O (M-18)- Loss of C₂H₅ (M-29)- Loss of COOH (M-45) |

Biological Activity

The biological activities of the stereoisomers of this compound are not extensively documented for the free acid form. However, the corresponding lactone, γ-caprolactone, has known stereospecific activities. It is plausible that the biological effects of the acid are related to its lactone form, as the two can be interconverted in biological systems.

Table 3: Known Biological Activities of γ-Caprolactone Stereoisomers

| Stereoisomer | Biological Activity |

| (S)-γ-Caprolactone | Known as a flavoring agent, contributing to the aroma of various fruits and vegetables with a characteristic caramel and licorice scent.[4] |

| (R)-γ-Caprolactone | Identified as a component of floral scents and the aromas of some fruits and vegetables. It is also produced by the Khapra beetle as a pheromone. |

| γ-Caprolactone (Racemic) | Can act as a biostimulant, promoting the growth of certain bacteria with biocontrol activity against soft-rot pathogens. |

The stereospecificity of enzymes suggests that the (R) and (S) enantiomers of this compound likely have different metabolic fates and biological functions in vivo. Further research is needed to fully elucidate these differences.

Conclusion

The stereoisomers of this compound represent an important area of study, particularly in the fields of biodegradable polymers, flavor chemistry, and potentially in drug development. While methods for their synthesis and separation are conceptually established, detailed and optimized protocols are still needed. The distinct biological roles of the (R) and (S) enantiomers are an area ripe for further investigation, which will be heavily reliant on the availability of enantiomerically pure samples. This guide provides a foundational understanding for researchers and professionals looking to work with these chiral molecules.

References

An In-depth Technical Guide on the Biological Activity of (4R)-4-hydroxyhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4R)-4-hydroxyhexanoic acid, a chiral molecule existing in equilibrium with its lactone form, (R)-γ-caprolactone, exhibits a range of biological activities with significant implications for agriculture, microbiology, and potentially human health. This technical guide provides a comprehensive overview of its known biological functions, focusing on its role as a bacterial biostimulant and quorum quenching agent, its activity as an insect pheromone, and its utility as a monomer for biopolymer synthesis. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Introduction

(4R)-4-hydroxyhexanoic acid is a six-carbon hydroxy fatty acid with a chiral center at the C4 position. This stereochemistry is crucial to its biological function, as enzymes and receptors often exhibit high stereospecificity. The molecule exists in two stereoisomeric forms: (4R)-4-hydroxyhexanoic acid and (4S)-4-hydroxyhexanoic acid, which can display distinct biological activities. In aqueous environments, it can exist in equilibrium with its corresponding γ-lactone, (R)-γ-caprolactone. Much of the documented biological activity is attributed to this lactone form.

This guide will delve into the primary areas of known biological activity: its role in microbial quorum quenching, its function as an insect pheromone, and its application in the biosynthesis of polyhydroxyalkanoates (PHAs).

Quorum Quenching and Biocontrol Activity

(R)-γ-caprolactone has been identified as a biostimulant for the bacterium Rhodococcus erythropolis, a known biocontrol agent against plant pathogens. This activity is centered on the disruption of quorum sensing (QS), a cell-to-cell communication mechanism used by many pathogenic bacteria to coordinate virulence.

Mechanism of Action

(R)-γ-caprolactone stimulates the growth of R. erythropolis and induces the expression of the qsd (quorum-sensing signal degradation) operon. The key enzyme in this pathway is the lactonase QsdA, which hydrolyzes the lactone ring of N-acylhomoserine lactones (NAHSLs), the signaling molecules used by many Gram-negative pathogenic bacteria. By degrading these signals, R. erythropolis effectively silences the communication of pathogens, preventing the coordinated release of virulence factors and thus protecting the host plant.

Quantitative Data

The following table summarizes the quantitative data related to the biostimulant and quorum quenching activity of γ-caprolactone on Rhodococcus erythropolis.

| Parameter | Organism/System | Value | Reference |

| Increase in NAHSL-degrading bacteria | Hydroponic system | Up to 70% of total culturable bacteria after treatment | [1] |

| Doubling time of R. erythropolis | Minimal media with γ-lactones | Approx. 4 hours | [2] |

| Concentration for biostimulation | Potato hydroponic system | 0.4 g/L | [3] |

Signaling and Metabolic Pathway

The catabolic pathway of γ-caprolactone in Rhodococcus erythropolis is initiated by the QsdA lactonase, which opens the lactone ring. The resulting 6-hydroxyhexanoic acid is then activated by a coenzyme A (CoA) thioester linkage via the FadD ligase. The subsequent acyl-CoA enters the fatty acid metabolism pathways, such as β-oxidation and ω-oxidation, ultimately feeding into the Krebs cycle.

References

(4S)-4-Hydroxyhexanoic Acid: A Review of Current Knowledge and Future Research Directions

Foreword for Researchers, Scientists, and Drug Development Professionals

This document addresses the current state of scientific knowledge regarding the biological activity of (4S)-4-hydroxyhexanoic acid. It is intended to serve as a technical overview for researchers, scientists, and professionals in drug development. However, a comprehensive literature search reveals a significant scarcity of specific data for this particular stereoisomer. The majority of available information pertains to the broader compound, 4-hydroxyhexanoic acid, without distinguishing between its enantiomers, and primarily focuses on its role in microbial metabolism.

Due to this lack of specific and quantitative data, it is not currently possible to provide an in-depth technical guide complete with detailed experimental protocols, extensive quantitative data tables, or specific signaling pathway diagrams as requested. This document will instead summarize the limited available information on this compound and provide a broader context by discussing the biological activities of short-chain hydroxy fatty acids. This approach aims to offer a realistic perspective on the current research landscape and highlight the significant opportunities for future investigation into the potential bioactivities of (4S)-4-hydroxyhexanoic acid.

Introduction to this compound

This compound is a six-carbon hydroxy fatty acid with the chemical formula C₆H₁₂O₃.[1] The hydroxyl group at the fourth carbon position creates a chiral center, resulting in two stereoisomers: (4S)-4-hydroxyhexanoic acid and (4R)-4-hydroxyhexanoic acid.[1] This stereochemistry is a critical factor, as biological systems, particularly enzymes and receptors, often exhibit high stereospecificity, meaning the two enantiomers could have different biological activities and metabolic fates.[2]

Known Biological Activities of this compound (Non-Stereospecific)

The primary biological role of this compound documented in the scientific literature is in the field of microbiology.

Microbial Metabolism and Biopolymer Synthesis

Various aerobic Gram-negative bacteria can utilize this compound as a carbon source for growth and for the synthesis of polyhydroxyalkanoates (PHAs).[1][3] PHAs are biodegradable and biocompatible polyesters, making them attractive as environmentally friendly plastics.[1] Studies have shown that recombinant bacterial strains can incorporate this compound into PHA polymers.[3] This metabolic function underscores its role as a substrate in microbial processes and its potential in biotechnological applications for bioplastic production.[1]

The Unexplored Landscape of (4S)-4-Hydroxyhexanoic Acid in Mammalian Systems

Currently, there is a notable absence of published research on the specific biological activity of (4S)-4-hydroxyhexanoic acid in mammalian systems. Key areas where information is lacking include:

-

Pharmacodynamics: The molecular targets, mechanism of action, and any potential therapeutic or toxic effects are unknown.

-

Pharmacokinetics: Data on its absorption, distribution, metabolism, and excretion in mammals is not available.

-

Signaling Pathways: There is no information on whether (4S)-4-hydroxyhexanoic acid modulates any specific signaling pathways.

Broader Context: Biological Activities of Short-Chain Fatty Acids (SCFAs)

To provide a speculative context, it is useful to consider the well-established roles of other short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate. These molecules are primarily produced by the gut microbiota and act as important signaling molecules with a wide range of physiological effects.[2][4][5]

The biological activities of SCFAs are mainly mediated through two principal mechanisms:

-

Activation of G-protein coupled receptors (GPCRs): SCFAs can act as ligands for GPCRs such as FFAR2 (GPR43) and FFAR3 (GPR41).[2][4] Activation of these receptors triggers various intracellular signaling cascades that can influence immune responses, metabolism, and gut homeostasis.[5][6]

-

Inhibition of histone deacetylases (HDACs): Butyrate, in particular, is a known inhibitor of HDACs.[4] By inhibiting these enzymes, SCFAs can modulate gene expression, leading to anti-inflammatory effects and influencing cell proliferation and differentiation.[7]

It is important to reiterate that while this provides a general framework for how short-chain fatty acids can exert biological effects, there is currently no evidence to suggest that (4S)-4-hydroxyhexanoic acid functions through these or any other specific mechanisms in mammals.

Potential Research Directions

The significant gap in the literature regarding the biological activity of (4S)-4-hydroxyhexanoic acid presents numerous opportunities for novel research. Key areas for future investigation include:

-

Enantioselective Synthesis: Development of robust and scalable methods for the synthesis of enantiomerically pure (4S)-4-hydroxyhexanoic acid is a crucial first step to enable detailed biological studies.

-

In Vitro Screening: High-throughput screening against a panel of receptors, enzymes, and ion channels could identify potential molecular targets. Given its structural similarity to other bioactive molecules, screening could focus on targets such as GABA receptors, other neurotransmitter receptors, and fatty acid receptors.

-

Cell-Based Assays: Investigating the effects of (4S)-4-hydroxyhexanoic acid on various cell types (e.g., neurons, immune cells, cancer cell lines) could reveal potential effects on cell viability, proliferation, inflammation, and other cellular processes.

-

In Vivo Studies: Following promising in vitro results, studies in animal models would be necessary to determine its pharmacokinetic profile, safety, and potential therapeutic efficacy in various disease models.

Conclusion

Visualization of General SCFA Signaling (Hypothetical Context)

As a conceptual illustration of how short-chain fatty acids can act, the following diagram depicts the general signaling pathways of well-studied SCFAs like butyrate. It is crucial to note that this is a generalized diagram and there is currently no evidence that (4S)-4-hydroxyhexanoic acid utilizes these pathways.

References

- 1. Buy this compound | 13532-38-2 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. khu.elsevierpure.com [khu.elsevierpure.com]

- 4. The Role of Short Chain Fatty Acids in Inflammation and Body Health [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Biological Function of Short-Chain Fatty Acids and Its Regulation on Intestinal Health of Poultry [frontiersin.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 4-Hydroxyhexanoic Acid Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyhexanoic acid (4-HHA) is a six-carbon hydroxy fatty acid with emerging significance in various biological contexts. While its role as a constituent of bacterially produced polyhydroxyalkanoates (PHAs) has been acknowledged, its metabolic fate in mammals has only recently been elucidated. This technical guide provides a comprehensive overview of the core metabolic pathway of this compound, with a particular focus on its catabolism. We delve into the key enzymatic steps, metabolic intermediates, and present available quantitative data. Furthermore, this guide furnishes detailed experimental protocols for the study of this pathway and explores its potential, though currently speculative, biosynthetic origins and links to cellular signaling.

Introduction

This compound is a medium-chain fatty acid characterized by a hydroxyl group at the fourth carbon position.[1] It can exist as (4R) and (4S) stereoisomers, which may exhibit distinct biological activities.[1] While some bacteria can utilize 4-HHA as a carbon source for growth and for the synthesis of biodegradable polyesters known as polyhydroxyalkanoates (PHAs), its metabolic processing in mammalian systems has been a subject of more recent investigation.[1][2][3] Understanding the metabolic pathway of 4-HHA is crucial for researchers in fields ranging from microbiology and biotechnology to drug development, given the potential physiological effects of hydroxy fatty acids.

The Catabolic Pathway of this compound

The primary catabolic route for this compound in mammals does not follow the canonical beta-oxidation pathway directly. Instead, it proceeds through a novel pathway involving phosphorylation, which ultimately converts the 4-hydroxyacyl-CoA intermediate into a substrate for conventional beta-oxidation.[2][4][5]

The key steps in the catabolism of this compound are as follows:

-

Activation to 4-Hydroxyhexanoyl-CoA: Like other fatty acids, this compound must first be activated to its coenzyme A (CoA) thioester, 4-hydroxyhexanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.

-

Phosphorylation of 4-Hydroxyhexanoyl-CoA: The central and recently discovered step in this pathway is the phosphorylation of the 4-hydroxyl group of 4-hydroxyhexanoyl-CoA to form 4-phosphohexanoyl-CoA.[4][5][6] This reaction is catalyzed by the kinase domain of bifunctional enzymes, specifically Acyl-CoA Dehydrogenase 10 (ACAD10) in the mitochondria and Acyl-CoA Dehydrogenase 11 (ACAD11) in peroxisomes.[4][5][6]

-

Elimination of Phosphate to Form an Enoyl-CoA: The second function of ACAD10 and ACAD11, mediated by their acyl-CoA dehydrogenase domain, is the elimination of the phosphate group to generate a trans-2-enoyl-CoA intermediate, hex-2-enoyl-CoA.[4][5][6]

-

Entry into Beta-Oxidation: Hex-2-enoyl-CoA is a standard intermediate in the beta-oxidation of fatty acids. It is subsequently processed by the enzymes of the beta-oxidation spiral to yield acetyl-CoA molecules, which can then enter the citric acid cycle for energy production.

A minor, alternative pathway for the catabolism of 4-hydroxyacids with five or more carbons has also been proposed, which involves a sequence of beta-oxidation, alpha-oxidation, and further beta-oxidation steps.[2]

Key Enzymes and Intermediates

| Step | Intermediate | Enzyme(s) | Cellular Location |

| 1 | This compound | Acyl-CoA Synthetase | Mitochondria/Peroxisomes |

| 2 | 4-Hydroxyhexanoyl-CoA | ACAD10 (kinase domain) / ACAD11 (kinase domain) | Mitochondria (ACAD10) / Peroxisomes (ACAD11) |

| 3 | 4-Phosphohexanoyl-CoA | ACAD10 (dehydrogenase domain) / ACAD11 (dehydrogenase domain) | Mitochondria (ACAD10) / Peroxisomes (ACAD11) |

| 4 | Hex-2-enoyl-CoA | Enoyl-CoA hydratase and subsequent β-oxidation enzymes | Mitochondria/Peroxisomes |

Diagram of the this compound Catabolic Pathway

Caption: The catabolic pathway of this compound.

Biosynthesis of this compound

A dedicated de novo biosynthetic pathway for free this compound has not been well-characterized in most organisms. Its presence is often linked to catabolic processes or as a component of larger molecules.

In some bacteria, the formation of (R)-3-hydroxyacyl-CoAs, which are precursors for PHA synthesis, can occur via the fatty acid beta-oxidation pathway through the action of (R)-specific enoyl-CoA hydratases. It is conceivable that a similar mechanism, or the action of other hydratases on unsaturated fatty acyl-CoA intermediates, could lead to the formation of 4-hydroxyhexanoyl-CoA, which could then be released as the free acid. However, further research is needed to substantiate this as a primary biosynthetic route.

Potential Signaling Roles

While direct evidence for the signaling functions of this compound is limited, studies on closely related molecules suggest this as a possibility. For instance, 6-hydroxyhexanoic acid, another medium-chain hydroxy fatty acid, has been shown to protect against obesity and insulin resistance, in part by modulating signaling pathways in white adipose tissue.[7][8] Specifically, it was found to suppress pro-inflammatory cytokine production and lipolysis through G-protein coupled receptor (GPCR)-mediated signaling.[7][8] Given the structural similarity, it is plausible that 4-HHA could also interact with cellular signaling cascades, a hypothesis that warrants further investigation.

Experimental Protocols

General Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol can be adapted to assess the activity of dehydrogenases that may act on hydroxyacyl-CoA intermediates.

Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ in the presence of a suitable acyl-CoA substrate.

Reagents:

-

100 mM Potassium Phosphate Buffer, pH 7.3 at 37°C

-

5.4 mM S-Acetoacetyl Coenzyme A (or other suitable acyl-CoA substrate) solution in buffer

-

6.4 mM NADH solution in cold buffer (prepare fresh)

-

Enzyme solution (e.g., purified dehydrogenase or cell lysate) in cold buffer

Procedure:

-

In a cuvette, combine 2.80 mL of potassium phosphate buffer, 0.05 mL of S-acetoacetyl-CoA solution, and 0.05 mL of NADH solution.

-

Mix by inversion and equilibrate to 37°C. Monitor the absorbance at 340 nm until a stable baseline is achieved.

-

Initiate the reaction by adding a small volume of the enzyme solution.

-

Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute from the linear portion of the curve.

Workflow for the Analysis of 4-Hydroxy Fatty Acid Metabolism

This workflow outlines the general steps for investigating the metabolism of 4-HHA in a biological system.

Caption: A general workflow for studying 4-HHA metabolism.

Quantitative Data

Currently, there is a scarcity of published quantitative data specifically on the enzyme kinetics of the this compound metabolic pathway with 4-HHA or its derivatives as substrates. The following table provides a template for the types of data that are needed to fully characterize this pathway.

| Enzyme | Substrate | Km | Vmax | kcat | kcat/Km | Organism/Tissue | Reference |

| Acyl-CoA Synthetase | This compound | - | - | - | - | - | - |

| ACAD10 | 4-Hydroxyhexanoyl-CoA | - | - | - | - | Mouse | [4][5] |

| ACAD11 | 4-Hydroxyhexanoyl-CoA | - | - | - | - | Mouse | [4][5] |

Data for 4-hydroxyhexanoyl-CoA as a substrate for ACAD10 and ACAD11 is not yet available in the literature in the form of specific kinetic parameters.

Conclusion and Future Directions

The elucidation of the catabolic pathway of this compound via a novel phosphorylation-dependent mechanism represents a significant advancement in our understanding of fatty acid metabolism. The identification of ACAD10 and ACAD11 as the key enzymes in this process opens up new avenues for research into the physiological and pathological roles of 4-hydroxy fatty acids. Future research should focus on several key areas:

-

Quantitative Characterization: Detailed kinetic studies of the enzymes involved in the 4-HHA metabolic pathway are essential for building accurate metabolic models.

-

Biosynthesis: Further investigation is needed to determine if dedicated biosynthetic pathways for free 4-HHA exist and under what conditions they are active.

-

Signaling Functions: The potential for 4-HHA to act as a signaling molecule, similar to other hydroxy fatty acids, is an exciting area for future exploration.

-

Drug Development: The enzymes in the 4-HHA metabolic pathway could represent novel targets for therapeutic intervention in diseases where the metabolism of hydroxy fatty acids is dysregulated.

This technical guide provides a current and in-depth overview of the this compound metabolic pathway, intended to serve as a valuable resource for researchers and professionals in the life sciences. As research in this area continues to evolve, a more complete picture of the roles of this intriguing molecule in biology will undoubtedly emerge.

References

- 1. Buy this compound | 13532-38-2 [smolecule.com]

- 2. Catabolism of 4-hydroxyacids and 4-hydroxynonenal via 4-hydroxy-4-phosphoacyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. khu.elsevierpure.com [khu.elsevierpure.com]

- 4. ACAD10 and ACAD11 enable mammalian 4-hydroxy acid lipid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A medium chain fatty acid, 6-hydroxyhexanoic acid (6-HHA), protects against obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

The Ubiquitous Yet Understated Presence of 4-Hydroxyhexanoic Acid in Nature

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyhexanoic acid (4-HHx), a six-carbon hydroxy fatty acid, is a naturally occurring molecule with a subtle but significant presence across various biological systems. While not as extensively studied as other fatty acids, its roles as a microbial metabolic intermediate, a constituent of bioplastics, and a potential signaling molecule are increasingly being recognized. This technical guide provides a comprehensive overview of the natural occurrence of 4-HHx, detailing its presence in microorganisms, its potential existence in mammals, and the natural distribution of its cyclic ester form, γ-caprolactone. This document summarizes quantitative data, provides detailed experimental protocols for its detection and quantification, and visualizes the key metabolic and experimental pathways.

Introduction

This compound (C₆H₁₂O₃) is a short-chain hydroxy fatty acid characterized by a hydroxyl group on the fourth carbon. Its natural occurrence is primarily documented in the context of microbial metabolism, where it serves as a monomer unit for the synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters[1]. The molecule exists in two stereoisomeric forms, (R)-4-hydroxyhexanoic acid and (S)-4-hydroxyhexanoic acid, due to the chiral center at the C4 position[2]. Beyond its role in biopolymer formation, evidence suggests its presence as a metabolic intermediate in mammals and its lactone form, γ-caprolactone, is a known aroma compound in various fruits and vegetables and an insect pheromone[3][4]. This guide aims to consolidate the current knowledge on the natural occurrence of 4-HHx, providing a valuable resource for researchers in microbiology, biochemistry, and drug development.

Natural Occurrence and Quantitative Data

The presence of this compound in nature is most firmly established in the microbial world as a component of PHAs. However, its free form and its lactone are also found in other biological contexts.

Microbial Kingdom: A Building Block for Bioplastics

Various aerobic Gram-negative bacteria utilize this compound as a carbon source for growth and for the synthesis of PHAs[1]. When supplied with 4-HHx, recombinant bacterial strains can incorporate it into PHA polymers.

| Bacterial Strain | Substrate | 4-HHx Content in PHA (mol%) | Reference |

| Pseudomonas putida GPp104 (recombinant) | This compound | up to 47 | [1] |

| Alcaligenes eutrophus PHB-4 (recombinant) | This compound | 1.4 | [1] |

| Rhodococcus ruber | This compound | up to 1.3 | [1] |

Mammalian Systems: A Metabolic Intermediate

This compound is considered a naturally occurring metabolic intermediate in mammalian lipid metabolism, playing a role in cellular energy production and the synthesis of signaling molecules[3]. However, quantitative data on the concentration of free 4-HHx in mammalian tissues and fluids are not extensively documented in the available literature. Its presence is often inferred from the detection of its metabolic precursors or downstream products.

Plant Kingdom and Insect World: The Lactone Form (γ-Caprolactone)

In its cyclic ester form, γ-caprolactone (also known as γ-hexalactone), this compound is a well-known natural product. It contributes to the characteristic aroma of many fruits and vegetables and also functions as an insect pheromone[4][5].

| Natural Source | Compound | Function | Reference |

| Various ripe fruits | γ-Caprolactone | Aroma compound | [5] |

| Various vegetables | γ-Caprolactone | Aroma compound | [4] |

| Khapra beetle (Trogoderma granarium) | (R)-γ-Caprolactone | Pheromone | [4] |

Quantitative data for γ-caprolactone in specific natural sources can be highly variable depending on the species, ripeness, and environmental conditions.

Biosynthesis of this compound

The biosynthetic pathways leading to this compound are not fully elucidated but are believed to be linked to fatty acid metabolism. Two putative pathways are proposed here: direct hydroxylation of hexanoic acid and as an intermediate in the β-oxidation of longer-chain fatty acids.

Putative Pathway 1: Direct Hydroxylation of Hexanoic Acid

This proposed pathway involves the direct hydroxylation of hexanoic acid at the C4 position. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP). These enzymes are known to hydroxylate fatty acids at various positions, including in-chain carbons[6][7][8][9]. The regioselectivity of the hydroxylation is determined by the specific CYP isozyme.

References

- 1. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Regio- and stereoselectivity of P450-catalysed hydroxylation of steroids controlled by laboratory evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural control of cytochrome P450-catalyzed ω-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Hydroxyhexanoic Acid (CAS 13532-38-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhexanoic acid (4-HHA), with the CAS registry number 13532-38-2, is a six-carbon hydroxy fatty acid. Its structure, featuring a hydroxyl group at the fourth carbon, imparts specific chemical and biological properties that make it a molecule of interest in various scientific fields. This technical guide provides a comprehensive overview of 4-HHA, including its chemical and physical properties, synthesis methodologies, biological significance, and analytical techniques.

Chemical and Physical Properties

This compound is a chiral molecule and exists as two stereoisomers: (4R)-4-hydroxyhexanoic acid and (4S)-4-hydroxyhexanoic acid. The physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 13532-38-2 | [1] |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-hydroxycaproic acid | [1] |

| Boiling Point | 280.4 °C at 760 mmHg (estimated) | |

| Flash Point | 137.6 °C (estimated) | |

| Density | 1.1 g/cm³ (estimated) | |

| pKa | 4.62 (predicted) | |

| Solubility | Soluble in water |

Synthesis of this compound

This compound can be synthesized through both chemical and biocatalytic methods.

Chemical Synthesis: Hydrolysis of γ-Caprolactone

A common and straightforward method for the chemical synthesis of this compound is the hydrolysis of its corresponding lactone, γ-caprolactone. This can be achieved under either alkaline or acidic conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve γ-caprolactone in a suitable solvent, such as a mixture of water and ethanol to ensure miscibility.[2]

-

Addition of Base: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the γ-caprolactone solution while stirring. A typical molar ratio of lactone to base is 1:1.1.[2]

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 1-4 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution to a pH of approximately 2-3 with a dilute strong acid (e.g., hydrochloric acid) to protonate the carboxylate salt of this compound.[2]

-

Extraction: Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.[2]

-

Purification: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate). Filter the solution and concentrate it under reduced pressure to obtain the crude this compound.[2] Further purification can be achieved by column chromatography on silica gel.[3][4][5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve γ-caprolactone in an aqueous solution.[2]

-

Addition of Acid: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the solution.[2]

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for the desired reaction time.[2] Monitor the reaction progress using an appropriate analytical technique.

-

Work-up: Cool the reaction mixture to room temperature and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).[2]

-

Extraction and Purification: Follow the extraction and purification steps outlined in the alkaline hydrolysis protocol.[2]

Biocatalytic Synthesis

Biocatalytic routes offer a green and highly specific alternative for the synthesis of this compound. Whole-cell biocatalysts, such as recombinant strains of Pseudomonas, have been shown to be effective in producing hydroxy fatty acids. For instance, recombinant Pseudomonas taiwanensis has been engineered to synthesize 6-hydroxyhexanoic acid from cyclohexane through a four-step enzymatic cascade.[6] A similar enzymatic pathway could be envisioned for the production of this compound from a suitable precursor.

-

Cultivation of Biocatalyst: Cultivate a recombinant bacterial strain (e.g., Pseudomonas putida) harboring the necessary enzymes for the multi-step oxidation of a suitable precursor.[6][7]

-

Induction of Enzyme Expression: Induce the expression of the catalytic enzymes using an appropriate inducer (e.g., IPTG) when the cell culture reaches a desired optical density.

-

Biotransformation: Harvest the cells and resuspend them in a buffer containing the precursor substrate. The biotransformation is typically carried out in a bioreactor with controlled pH, temperature, and aeration.

-

Extraction and Purification: After the biotransformation, separate the cells from the culture medium. The this compound can then be extracted from the supernatant and purified using methods similar to those described for chemical synthesis.

Biological Activity and Significance

The primary biological significance of this compound lies in its role as a monomer for the biosynthesis of polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials.

Precursor for Polyhydroxyalkanoate (PHA) Synthesis

Certain bacteria can utilize this compound as a carbon source for the synthesis of PHAs. Recombinant strains of Pseudomonas putida have been shown to incorporate this compound into the PHA polymer chain, resulting in a terpolyester composed of 3-hydroxybutyric acid, 3-hydroxyhexanoic acid, and this compound.[7]

The conversion of this compound into a substrate for PHA synthase likely involves enzymes of the β-oxidation pathway. The proposed metabolic pathway is as follows:

-

Activation: this compound is first activated to its coenzyme A (CoA) thioester, 4-hydroxyhexanoyl-CoA, by an acyl-CoA synthetase.

-

Dehydrogenation: A dehydrogenase catalyzes the oxidation of the hydroxyl group at the C4 position to a keto group, forming 4-ketohexanoyl-CoA.

-

Thiolytic Cleavage: A β-ketothiolase would then cleave 4-ketohexanoyl-CoA, yielding acetyl-CoA and butyryl-CoA.

-

Conversion to PHA Precursor: Butyryl-CoA can then enter the established PHA synthesis pathway. It can be converted to crotonyl-CoA, which is then hydrated to (S)-3-hydroxybutyryl-CoA and subsequently isomerized to (R)-3-hydroxybutyryl-CoA, the direct precursor for PHA synthase. Alternatively, butyryl-CoA can be elongated to 3-hydroxyhexanoyl-CoA.

Analytical Methods

The identification and quantification of this compound are typically performed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step is usually required to increase its volatility.

-

Sample Preparation (Methanolysis): The sample containing this compound (e.g., from a PHA polymer) is subjected to methanolysis. This is typically done by heating the sample in a mixture of methanol and sulfuric acid in chloroform.[8] This process converts the hydroxy acid to its methyl ester.

-

Extraction: After cooling, water is added to separate the organic and aqueous phases. The organic phase containing the methyl ester of this compound is collected.[8]

-

GC-MS Analysis: The organic extract is injected into a GC-MS system. The components are separated on a suitable capillary column (e.g., a wax column) and detected by the mass spectrometer.[8][9][10] The identification of the this compound methyl ester is based on its retention time and mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR can be used to confirm the structure of this compound. The expected chemical shifts in the ¹H NMR spectrum would include signals for the methyl, methylene, and methine protons, with the proton on the carbon bearing the hydroxyl group appearing at a characteristic downfield shift. Similarly, the ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms.[7][11]

Conclusion

This compound is a versatile molecule with potential applications in the synthesis of biodegradable polymers. The availability of both chemical and biocatalytic synthesis routes provides flexibility in its production. Its role as a monomer in PHA biosynthesis highlights its importance in the field of bioplastics. Further research into its metabolic pathways and the development of more efficient synthesis methods will undoubtedly expand its applications in the future.

References

- 1. This compound | C6H12O3 | CID 193477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. teledyneisco.com [teledyneisco.com]

- 4. Column Cleaning for Ion Exchange Chromatography and Chromatofocusing [sigmaaldrich.com]

- 5. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]

- 6. Frontiers | Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor [frontiersin.org]

- 7. khu.elsevierpure.com [khu.elsevierpure.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Hydroxycaproic Acid and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Hydroxycaproic acid, a molecule of growing interest in biotechnology and chemical synthesis. It details its chemical identity, physicochemical properties, and relevant experimental methodologies. Furthermore, it explores its role in biological pathways, offering a foundational resource for professionals in research and development.

Chemical Identity and Synonyms

4-Hydroxycaproic acid, systematically known as 4-hydroxyhexanoic acid, is a six-carbon carboxylic acid with a hydroxyl group at the fourth carbon position.[1] This structure gives rise to chirality at the C4 position, meaning it can exist as two different stereoisomers: (R)-4-hydroxyhexanoic acid and (S)-4-hydroxyhexanoic acid.[2] The compound is also commonly referred to by several other names and identifiers, which are crucial for comprehensive literature and database searches.

A summary of its primary identifiers and synonyms is presented below.

| Identifier Type | Value |

| IUPAC Name | This compound |

| Common Synonyms | 4-Hydroxycaproic acid[1][3], DL-4-hydroxy caproic acid[1][4] |

| CAS Number | 13532-38-2[1][3] |

| Molecular Formula | C₆H₁₂O₃[1][3] |

| Molecular Weight | 132.16 g/mol [1][3] |

| InChI | InChI=1S/C6H12O3/c1-2-5(7)3-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)[1][4] |

| InChIKey | ABIKNKURIGPIRJ-UHFFFAOYSA-N[1][4] |

| Canonical SMILES | CCC(CCC(=O)O)O[1] |

| PubChem CID | 193477[4] |

| ChEBI ID | CHEBI:179643[1][4] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and application in various experimental settings. The following table summarizes key quantitative data available for this compound.

| Property | Value |

| Boiling Point | 280.4 °C at 760 mmHg[5] |

| Flash Point | 137.6 °C[5] |

| Density | 1.1 g/cm³[5] |

| logP (o/w) | 0.62210[5] |

| Water Solubility | 2.642e+005 mg/L at 25 °C (estimated)[3] |

| Vapor Pressure | 0.000456 mmHg at 25 °C[5] |

| Refractive Index | 1.46[5] |

Experimental Protocols and Methodologies

The synthesis and analysis of this compound can be achieved through various chemical and biological methods. This section outlines the core principles of these experimental protocols.

Synthesis of this compound

Chemical Synthesis: A common chemical route to this compound involves the hydrolysis of corresponding lactones, such as γ-caprolactone, under acidic or basic conditions.[1] Another approach is the reduction of hexanoic acid derivatives.[1] A general procedure for preparing highly pure ω-hydroxycarboxylic acids from their lactones involves saponification with a base (e.g., NaOH or KOH) followed by acidification with a strong acid like H₂SO₄.[6]

Biocatalytic Synthesis: Enzymatic and microbial synthesis routes offer high specificity and environmentally sustainable alternatives. One reported method utilizes a multi-enzyme cascade reaction.[1] This can involve the oxidation of a precursor like cyclohexanol to cyclohexanone, followed by a Baeyer-Villiger oxidation to form ε-caprolactone, which is then hydrolyzed to yield the hydroxy acid.[1] Such biocatalytic methods can be designed to produce specific enantiomers, (R)- or (S)-4-hydroxyhexanoic acid, which is challenging to achieve through traditional chemistry.[2]

Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of this compound, particularly in complex biological samples. For analysis of polyhydroxyalkanoates (PHAs) containing 4-hydroxyalkanoic acid units, a methanolysis sample preparation step is employed.[7] This process converts the polymer into its constituent methyl esters. When analyzed by GC-MS, the methanolysis product of a PHA containing this compound typically shows two major peaks: one for the methyl ester of this compound and another for its corresponding γ-lactone (γ-caprolactone).[7]

Methodology Overview:

-

Sample Preparation (Methanolysis): The sample containing the this compound (often in polymeric form) is treated with methanol and a catalyst (e.g., sulfuric acid) and heated to produce methyl 4-hydroxyhexanoate.

-

GC Separation: The resulting methyl esters are injected into a gas chromatograph. A polar capillary column, such as one with a wax-based stationary phase (e.g., SH-WAX), is typically used to separate the analytes based on their boiling points and interactions with the stationary phase.[8]

-

MS Detection: As the compounds elute from the GC column, they enter a mass spectrometer, which ionizes them and fragments them into a predictable pattern. This mass spectrum serves as a molecular fingerprint for identification.

Biological Significance and Pathways

This compound is involved in several biological processes, most notably as a monomer for the biosynthesis of biodegradable polymers in microorganisms.

Polyhydroxyalkanoate (PHA) Biosynthesis

Certain aerobic Gram-negative bacteria can utilize this compound as a carbon source for growth and for the synthesis of polyhydroxyalkanoates (PHAs).[1][9] PHAs are biopolymers that serve as intracellular carbon and energy storage materials and have properties similar to some petroleum-based plastics, but are fully biodegradable. Recombinant bacterial strains of Pseudomonas putida and Alcaligenes eutrophus have been shown to incorporate this compound into PHA terpolyesters, alongside other monomers like 3-hydroxybutyric acid and 3-hydroxyhexanoic acid.[9]

The general workflow for PHA production using this compound as a substrate is depicted below.

Caption: Bacterial production of PHA biopolymers using this compound.

Mammalian Metabolism

This compound is also recognized as a naturally occurring compound involved in mammalian lipid metabolism.[2] While its specific signaling roles are less defined than some other fatty acids, its structure suggests it can act as an intermediate in metabolic pathways related to energy production and the synthesis of other bioactive molecules.[1][2] Its metabolism is linked to fundamental cellular processes.[2]

The metabolic relationship between this compound and its corresponding lactone is a key aspect of its chemistry within biological systems.

Caption: Reversible conversion of this compound to γ-caprolactone.

References

- 1. Buy this compound | 13532-38-2 [smolecule.com]

- 2. This compound|CAS 13532-38-2|Research Chemical [benchchem.com]

- 3. This compound, 13532-38-2 [thegoodscentscompany.com]

- 4. This compound | C6H12O3 | CID 193477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:13532-38-2 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. khu.elsevierpure.com [khu.elsevierpure.com]

- 8. shimadzu.com [shimadzu.com]

- 9. khu.elsevierpure.com [khu.elsevierpure.com]

The Emerging Biological Significance of 4-Hydroxyhexanoic Acid: From Microbial Metabolism to Therapeutic Potential